molecular formula C12H24O2 B3334035 (1,2-13C2)dodecanoic acid CAS No. 287111-19-7

(1,2-13C2)dodecanoic acid

Cat. No.: B3334035
CAS No.: 287111-19-7
M. Wt: 202.3 g/mol
InChI Key: POULHZVOKOAJMA-ALQHTKJJSA-N
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Description

(1,2-13C2)dodecanoic acid, also known as lauric acid-1,2-13C2, is a stable isotope-labeled compound. It is a derivative of dodecanoic acid, where two carbon atoms at positions 1 and 2 are replaced with carbon-13 isotopes. This compound is primarily used in scientific research to trace metabolic pathways and study biochemical processes due to its isotopic labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2-13C2)dodecanoic acid typically involves the incorporation of carbon-13 isotopes into the dodecanoic acid structure. One common method is the catalytic hydrogenation of a precursor molecule containing carbon-13 labeled carbon atoms. The reaction conditions often include the use of a palladium catalyst under hydrogen gas at elevated temperatures .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar catalytic hydrogenation techniques. The process is optimized for high yield and purity, ensuring that the isotopic labeling is consistent and reliable for research applications .

Chemical Reactions Analysis

Types of Reactions

(1,2-13C2)dodecanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1,2-13C2)dodecanoic acid is widely used in scientific research due to its stable isotopic labeling. Some key applications include:

Mechanism of Action

The mechanism of action of (1,2-13C2)dodecanoic acid involves its incorporation into metabolic pathways where it behaves similarly to non-labeled dodecanoic acid. The carbon-13 isotopes allow for precise tracking using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This enables researchers to study the molecular targets and pathways involved in its metabolism and biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its dual carbon-13 labeling, which provides more detailed information in tracing studies compared to single-labeled compounds. This dual labeling enhances the resolution and accuracy of metabolic and biochemical studies, making it a valuable tool in scientific research .

Properties

IUPAC Name

(1,2-13C2)dodecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i11+1,12+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POULHZVOKOAJMA-ALQHTKJJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC[13CH2][13C](=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584339
Record name (1,2-~13~C_2_)Dodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287111-19-7
Record name (1,2-~13~C_2_)Dodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287111-19-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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